Differentiation from 6-Methyl Regioisomer via Structural and Predicted Physicochemical Properties
The target compound's 5-methyl substitution differentiates it from its closest regioisomer, 2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine (CAS 1247753-40-7), which carries the methyl group at the 6-position. While both share the same molecular formula, their distinct substitution patterns are predicted to influence the electron density of the pyrimidine ring and the orientation of the fluorophenoxy group, parameters shown to be critical for inhibitory activity against EGFR mutants in related 5-methylpyrimidine derivatives [1]. The C5 position is often critical for steric complementarity with a hydrophobic pocket in kinase targets, and the 5-methyl derivative provides a unique vector compared to the 6-methyl isomer.
| Evidence Dimension | Regioisomeric substitution position (methyl group) |
|---|---|
| Target Compound Data | Methyl at C5 position; Molecular Weight 238.64 g/mol; Formula C11H8ClFN2O |
| Comparator Or Baseline | 2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine (CAS 1247753-40-7); Methyl at C6 position; Molecular Weight 238.64 g/mol; Formula C11H8ClFN2O |
| Quantified Difference | Isomeric differentiation; no single numerical value applicable. The difference is in the spatial orientation of the methyl group relative to the reactive chlorine and phenoxy substituents, which alters the compound's reactivity and binding profile. |
| Conditions | Structural isomerism analysis; Molecular formula confirmation via vendor databases. |
Why This Matters
For scientists building structure-activity relationships (SAR) or prosecuting composition-of-matter patents, regioisomeric purity is essential, as a 6-methyl isomer present as an impurity could confound biological assay results and invalidate intellectual property claims.
- [1] E J, Liu Y, Guan S, Luo Z, Han F, Han W, Wang S, Zhang H. How Different Substitution Positions of F, Cl Atoms in Benzene Ring of 5-Methylpyrimidine Pyridine Derivatives Affect the Inhibition Ability of EGFRL858R/T790M/C797S Inhibitors: A Molecular Dynamics Simulation Study. Molecules. 2020;25(4):895. doi:10.3390/molecules25040895. View Source
